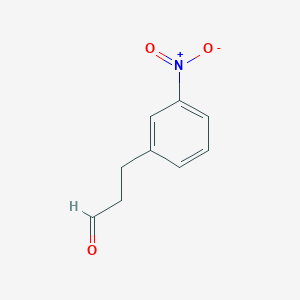

3-(3-Nitrophenyl)propanal

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(3-nitrophenyl)propanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5-7H,2,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNLNGXWQNDCKFE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70591511 | |

| Record name | 3-(3-Nitrophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

198783-53-8 | |

| Record name | 3-(3-Nitrophenyl)propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70591511 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-(3-Nitrophenyl)propanal CAS number 198783-53-8 properties

A Technical Guide to 3-(3-Nitrophenyl)propanal (CAS 198783-53-8): Properties, Synthesis, and Applications in Medicinal Chemistry

Introduction

This compound, identified by CAS Number 198783-53-8, is a bifunctional organic molecule of significant interest to researchers in synthetic and medicinal chemistry.[1] Possessing both a reactive aldehyde group and a nitroaromatic moiety, this compound serves as a versatile intermediate for the synthesis of a wide array of more complex structures. The aldehyde functionality is a gateway for carbon-carbon bond formation and derivatization into other functional groups, while the nitroaromatic core is a well-established pharmacophore and a precursor to the biologically important aniline group.

This technical guide provides a comprehensive overview of the known properties, plausible synthetic routes, safety considerations, and potential applications of this compound, with a focus on its relevance to drug discovery and development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and computed physical properties of this compound are crucial for its application in experimental settings. These characteristics dictate its solubility, reactivity, and potential for intermolecular interactions.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 198783-53-8 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | 3-(3-nitrophenyl)propionaldehyde, Benzenepropanal, 3-nitro- | [1] |

| InChIKey | DNLNGXWQNDCKFE-UHFFFAOYSA-N | [1] |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Define nodes for atoms N1 [label="N", pos="1.5,0.5!", fontcolor="#FFFFFF", shape=circle, style=filled, fillcolor="#EA4335"]; O1 [label="O", pos="2.2,1!", fontcolor="#202124"]; O2 [label="O", pos="2.2,0!", fontcolor="#202124"]; C1 [label="C", pos="0,0!", shape=point]; C2 [label="C", pos="-1,-0.866!", shape=point]; C3 [label="C", pos="-2,-0.866!", shape=point]; C4 [label="C", pos="-2.5,0!", shape=point]; C5 [label="C", pos="-1.5,0.866!", shape=point]; C6 [label="C", pos="-0.5,0.866!", shape=point]; C7 [label="C", pos="-3.5,0!", fontcolor="#202124"]; C8 [label="C", pos="-4.5,0!", fontcolor="#202124"]; C9 [label="C", pos="-5.5,0!", fontcolor="#202124"]; O3 [label="O", pos="-6.5,0.5!", fontcolor="#202124"]; H1 [label="H", pos="-5.5,-0.8!", fontcolor="#202124"]; // Aromatic ring C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; // Nitro group C1 -- N1; N1 -- O1 [label="+", len=0.5]; N1 -- O2 [label="-", len=0.5]; // Propionaldehyde chain C4 -- C7; C7 -- C8; C8 -- C9; C9 -- O3 [style=double]; C9 -- H1; // Benzene ring double bonds edge [style=double]; C1--C6; C2--C3; C4--C5;

}

Caption: 2D Structure of this compound.

Table 2: Physicochemical Data

| Property | Value | Source(s) |

| Physical Form | Liquid or Solid or Semi-solid | |

| Purity (Typical) | ≥95% | |

| XLogP3 | 1.7 | [1] |

| Polar Surface Area | 62.9 Ų | [1] |

| Boiling Point | Data not available | [3] |

| Melting Point | Data not available | [3] |

Note: The variable physical form suggests the compound may be a low-melting solid or a high-viscosity liquid at ambient temperature.

Synthesis and Reactivity

While specific, peer-reviewed synthetic procedures for this compound are not extensively documented, a reliable route can be confidently proposed based on well-established organic chemistry principles. The most logical and efficient approach involves the selective oxidation of the corresponding primary alcohol, 3-(3-nitrophenyl)propan-1-ol (CAS 63307-44-8).[4]

Causality in Reagent Selection

The oxidation of a primary alcohol to an aldehyde requires careful selection of the oxidizing agent.[5][6][7] Strong, aqueous oxidants like chromic acid (H₂CrO₄) or potassium permanganate (KMnO₄) will typically lead to over-oxidation, forming the thermodynamically stable carboxylic acid.[6] To isolate the aldehyde, milder, anhydrous reagents are necessary. Pyridinium chlorochromate (PCC) and Dess-Martin periodinane (DMP) are exemplary choices for this transformation.[5][8][9]

-

Dess-Martin Periodinane (DMP): Offers very mild, neutral pH conditions, high chemoselectivity, and typically short reaction times at room temperature.[8][10][11][12] It is particularly suitable for sensitive substrates.

-

Pyridinium Chlorochromate (PCC): A reliable and widely used reagent that effectively stops the oxidation at the aldehyde stage under anhydrous conditions.[5][9][13][14]

Sources

- 1. This compound | C9H9NO3 | CID 17895756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 198783-53-8|this compound|BLD Pharm [bldpharm.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. 3-(3-Nitrophenyl)propan-1-ol | C9H11NO3 | CID 11332842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. youtube.com [youtube.com]

- 7. Khan Academy [khanacademy.org]

- 8. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 9. studylib.net [studylib.net]

- 10. organic-synthesis.com [organic-synthesis.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Dess-Martin Oxidation [organic-chemistry.org]

- 13. organic-synthesis.com [organic-synthesis.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 3-(3-Nitrophenyl)propanal for Advanced Research

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development engaged with 3-(3-Nitrophenyl)propanal. We will delve into its fundamental properties, synthesis, characterization, and potential as a versatile building block in the synthesis of complex molecular architectures.

Core Molecular Identity and Physicochemical Properties

This compound is an aromatic aldehyde containing a nitro functional group. This unique combination of an electrophilic aldehyde and an electron-withdrawing nitro group on a phenyl ring makes it a valuable intermediate in organic synthesis.

The fundamental properties of this compound are summarized below.[1]

| Property | Value | Source |

| Molecular Formula | C₉H₉NO₃ | PubChem CID: 17895756[1] |

| Molecular Weight | 179.17 g/mol | PubChem CID: 17895756[1] |

| IUPAC Name | This compound | PubChem CID: 17895756[1] |

| CAS Number | 198783-53-8 | PubChem CID: 17895756 |

| Canonical SMILES | C1=CC(=CC(=C1)[O-])CCC=O | PubChem CID: 17895756[1] |

| InChIKey | DNLNGXWQNDCKFE-UHFFFAOYSA-N | PubChem CID: 17895756[1] |

Synthesis of this compound

The preparation of this compound is most effectively achieved through the mild oxidation of its corresponding primary alcohol, 3-(3-nitrophenyl)propan-1-ol.[2] The primary challenge in this synthesis is to prevent over-oxidation of the aldehyde to the less reactive carboxylic acid. Therefore, the use of controlled, non-chromium-based oxidizing agents is paramount. Methodologies such as the Swern oxidation or the Dess-Martin periodinane (DMP) oxidation are ideal for this transformation due to their high selectivity for aldehydes under mild conditions.[3][4][5][6]

Below is a representative workflow for this synthetic conversion.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

This protocol describes a reliable method for the oxidation of 3-(3-nitrophenyl)propan-1-ol. The Dess-Martin periodinane is favored for its operational simplicity and neutral pH conditions, which preserves sensitive functional groups.[7][8]

Materials:

-

3-(3-nitrophenyl)propan-1-ol

-

Dess-Martin Periodinane (DMP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 3-(3-nitrophenyl)propan-1-ol in anhydrous dichloromethane (approx. 10 volumes).

-

Addition of Oxidant: To the stirred solution at room temperature, add Dess-Martin periodinane (1.2 equivalents) portion-wise over 5-10 minutes. Caution: DMP is shock-sensitive and should be handled with care.[7]

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting alcohol is consumed (typically 2-4 hours).

-

Work-up: Upon completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution (10 volumes) followed by saturated aqueous NaHCO₃ solution (10 volumes). Stir vigorously for 15-20 minutes until the layers are clear.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 10 volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound. The product can be further purified by column chromatography on silica gel if necessary.

Spectroscopic Characterization Profile

Accurate characterization is critical for confirming the identity and purity of the synthesized compound. The following table outlines the expected spectroscopic signatures for this compound based on its chemical structure.

| Technique | Feature | Expected Chemical Shift / Frequency | Rationale |

| ¹H NMR | Aldehyde Proton (-CHO) | δ 9.8 ppm (triplet) | Highly deshielded proton adjacent to a carbonyl group, coupled to the adjacent CH₂ group. |

| Aromatic Protons | δ 7.5 - 8.2 ppm (multiplets) | Protons on the electron-deficient nitro-substituted aromatic ring. | |

| Alkyl Protons (-CH₂CH₂CHO) | δ 2.8 - 3.2 ppm (multiplets) | Protons of the ethyl bridge between the aromatic ring and the aldehyde. | |

| ¹³C NMR | Carbonyl Carbon (-CHO) | δ ~200 ppm | Characteristic chemical shift for an aldehyde carbonyl carbon. |

| Aromatic Carbons | δ ~120 - 150 ppm | Chemical shifts for carbons in the aromatic ring, including the carbon attached to the nitro group (~148 ppm). | |

| Alkyl Carbons (-CH₂CH₂CHO) | δ ~25 - 45 ppm | Chemical shifts for the sp³ hybridized carbons of the ethyl bridge. | |

| FT-IR | C=O Stretch (Aldehyde) | ~1725 cm⁻¹ (strong) | Characteristic strong absorption for an aliphatic aldehyde carbonyl group. |

| N-O Stretch (Nitro) | ~1530 cm⁻¹ and ~1350 cm⁻¹ (strong) | Symmetric and asymmetric stretching vibrations of the nitro group. | |

| C-H Stretch (Aldehyde) | ~2820 cm⁻¹ and ~2720 cm⁻¹ (medium) | Fermi doublet characteristic of the C-H bond in an aldehyde. | |

| Aromatic C=C Stretch | ~1600 cm⁻¹ and ~1475 cm⁻¹ | Stretching vibrations within the aromatic ring. | |

| Mass Spec. | Molecular Ion (M⁺) | m/z = 179.06 | Corresponds to the molecular weight of the compound. |

Chemical Reactivity and Synthetic Utility

This compound is a bifunctional molecule, offering two key reactive sites for further synthetic transformations: the aldehyde and the nitro group.

Caption: Key reaction pathways for this compound.

-

Aldehyde Moiety: The aldehyde group is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. It can undergo reductive amination to form amines, reduction to the primary alcohol, oxidation to the corresponding carboxylic acid, and participate in various olefination and condensation reactions.

-

Nitro Group: The aromatic nitro group is a powerful electron-withdrawing group and can be readily reduced to an aniline derivative. This transformation is fundamental in medicinal chemistry, as the resulting amino group can be acylated, alkylated, or used in the construction of heterocyclic rings.

Applications in Drug Discovery

While specific biological activity for this compound itself is not extensively documented, its structural motifs are of significant interest in medicinal chemistry. The nitroaromatic scaffold is present in numerous bioactive molecules and approved drugs.[9][10]

-

Bioisostere and Pharmacophore: The nitro group can act as a hydrogen bond acceptor and can influence the electronic properties of the entire molecule, which is crucial for molecular recognition and binding to biological targets.[9]

-

Precursor to Bioactive Amines: As discussed, the reduction of the nitro group to an amine provides a gateway to a vast chemical space. Aromatic amines are privileged structures in drug discovery, found in compounds targeting a wide range of diseases.

-

Antimicrobial and Antiparasitic Potential: Many nitro-containing compounds exhibit antimicrobial and antiparasitic activity.[9] The nitro group can be bioreduced in anaerobic organisms to generate radical species that are toxic to the cell. This makes this compound an interesting starting point for the development of novel anti-infective agents.

Safety, Handling, and Storage

Proper handling of this compound is essential due to the potential hazards associated with aromatic nitro compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[11][12]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[13][14]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases. A commercial supplier recommends storage in an inert atmosphere in a freezer at -20°C.

-

First Aid:

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[12]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart.[13]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

-

-

Disposal: Dispose of waste material in accordance with all applicable local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile chemical intermediate. Its bifunctional nature allows for selective transformations at either the aldehyde or the nitro group, providing access to a wide array of more complex molecules. For researchers in drug discovery, it represents a key building block for the synthesis of novel compounds containing the biologically relevant nitroaromatic and aminoaromatic scaffolds. A thorough understanding of its synthesis, characterization, and reactivity, coupled with stringent safety protocols, will enable its effective use in advanced chemical research.

References

-

Master Organic Chemistry.

-

Wikipedia.

-

Chemistry Steps.

-

Organic Synthesis.

-

Alfa Chemistry.

-

Chemistry Steps.

-

Organic Chemistry Portal.

-

Organic Syntheses Procedure.

-

Alfa Chemistry.

-

Organic Chemistry Portal.

-

Carl ROTH.

-

NJ.gov.

-

Loba Chemie.

-

Carl ROTH.

-

Santa Cruz Biotechnology.

-

SpectraBase.

-

PubChem, National Institutes of Health.

-

Reddit.

-

PrepChem.com.

-

BLD Pharm.

-

Scribd.

-

ResearchGate.

-

CookeChem.

-

Physics & Maths Tutor.

-

PMC, National Institutes of Health.

-

ResearchGate.

-

YouTube.

-

ResearchGate.

-

MDPI.

-

Benchchem.

-

PubMed Central.

-

Organic Syntheses Procedure.

-

PubChem, National Institutes of Health.

-

PubChem, National Institutes of Health.

-

Benchchem.

-

[Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis.]([Link] Semantic Scholar.

-

YouTube.

Sources

- 1. This compound | C9H9NO3 | CID 17895756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Nitrophenyl)propan-1-ol | C9H11NO3 | CID 11332842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]

- 4. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 5. Swern Oxidation [organic-chemistry.org]

- 6. Dess-Martin Oxidation [organic-chemistry.org]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. nj.gov [nj.gov]

- 12. lobachemie.com [lobachemie.com]

- 13. carlroth.com [carlroth.com]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Spectroscopic data (NMR, IR, MS) of 3-(3-Nitrophenyl)propanal

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(3-Nitrophenyl)propanal

Abstract

This technical guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No. 198783-53-8).[1][2] In the dynamic fields of chemical research and drug development, unequivocal structural confirmation of novel or synthesized compounds is paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) form the cornerstone of molecular characterization. While comprehensive, experimentally-verified spectral data for this compound is not widely available in public databases, this guide leverages foundational spectroscopic principles and data from analogous structures to present a detailed, predicted spectroscopic profile. It is designed to serve as a robust reference for researchers, enabling them to anticipate, acquire, and interpret the spectral data for this compound. The document further provides field-proven, step-by-step protocols for data acquisition, ensuring scientific integrity and reproducibility.

Introduction and Molecular Overview

This compound is an aromatic aldehyde featuring a propyl chain connecting a formyl group to a benzene ring substituted with a nitro group at the meta position. Its molecular structure combines an electron-withdrawing nitro group, which significantly influences the electronic environment of the aromatic ring, and a reactive aldehyde functional group, making it a potentially valuable intermediate in organic synthesis.

Accurate characterization is critical to validating its synthesis and ensuring purity for subsequent applications. This guide addresses this need by providing a predictive but scientifically grounded analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, complete with detailed experimental workflows.

Table 1: Molecular Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [2] |

| CAS Number | 198783-53-8 | [1][2] |

| Molecular Formula | C₉H₉NO₃ | [1][2] |

| Molecular Weight | 179.17 g/mol | [1][2] |

| SMILES | C1=CC(=CC(=C1)[O-])CCC=O | [2] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted spectra below are based on established chemical shift theory and data from structurally related compounds.[3][4]

Predicted ¹H NMR Spectrum

The proton NMR spectrum is anticipated to show distinct signals for the aldehydic proton, the two methylene groups of the propyl chain, and the four protons on the aromatic ring.

-

Causality of Predictions:

-

Aldehyde Proton (H-1): This proton is highly deshielded by the adjacent carbonyl group's anisotropic effect and will appear far downfield as a triplet, due to coupling with the two adjacent protons on C-2.

-

Methylene Protons (H-2): These protons are adjacent to both the aldehyde and an alkyl chain. They will be deshielded by the carbonyl group and will appear as a triplet of triplets (or a quartet, depending on resolution and coupling constants) due to coupling with both H-1 and H-3.

-

Benzylic-type Protons (H-3): These protons are adjacent to the aromatic ring and will be split into a triplet by the H-2 protons.

-

Aromatic Protons (H-5, H-7, H-8, H-9): The strong electron-withdrawing effect of the nitro group at C-6 will significantly deshield the ortho (H-5, H-7) and para (H-9) protons relative to the meta proton (H-8). This will result in a complex, downfield multiplet pattern characteristic of a 1,3-disubstituted benzene ring. H-5, being ortho to the nitro group, is expected to be the most deshielded.

-

Table 2: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton Label | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| H-1 (-CHO) | 9.82 | Triplet (t) | 1H |

| H-2 (-CH₂-CHO) | 2.85 | Triplet of Triplets (tt) | 2H |

| H-3 (Ar-CH₂-) | 3.05 | Triplet (t) | 2H |

| H-9 (Ar-H) | 7.50 | Triplet (t) | 1H |

| H-7 (Ar-H) | 7.65 | Doublet (d) | 1H |

| H-8 (Ar-H) | 8.10 | Doublet (d) | 1H |

| H-5 (Ar-H) | 8.15 | Singlet (s) | 1H |

Predicted ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to each unique carbon atom in the molecule.

-

Causality of Predictions:

-

Carbonyl Carbon (C-1): The aldehyde carbonyl carbon is highly deshielded and will appear significantly downfield, typically above 200 ppm.[4]

-

Aliphatic Carbons (C-2, C-3): These sp³ hybridized carbons will appear in the upfield region. C-2 will be more deshielded than C-3 due to its proximity to the carbonyl group.

-

Aromatic Carbons (C-4 to C-9): The aromatic carbons will appear in the typical 120-150 ppm range. C-6, directly attached to the nitro group, will be significantly deshielded. The quaternary carbon C-4 will likely have a lower intensity signal. The chemical shifts of the other aromatic carbons are influenced by the substitution pattern.[5]

-

Table 3: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon Label | Predicted Chemical Shift (δ, ppm) |

| C-1 (-CHO) | 201.5 |

| C-2 (-CH₂-CHO) | 45.2 |

| C-3 (Ar-CH₂-) | 32.8 |

| C-4 (Ar-C, Quaternary) | 142.5 |

| C-5 (Ar-CH) | 121.8 |

| C-6 (Ar-C-NO₂) | 148.4 |

| C-7 (Ar-CH) | 123.5 |

| C-8 (Ar-CH) | 129.5 |

| C-9 (Ar-CH) | 135.7 |

Experimental Protocol for NMR Data Acquisition

This protocol ensures high-quality, reproducible NMR data.

-

Sample Preparation: a. Weigh approximately 10-15 mg of high-purity this compound. b. Dissolve the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. c. Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup (for a 500 MHz Spectrometer): a. Insert the sample into the spectrometer and lock onto the deuterium signal of the CDCl₃. b. Shim the magnetic field to achieve optimal homogeneity (peak shape) using the TMS signal. c. Tune and match the probe for both ¹H and ¹³C frequencies.

-

¹H NMR Acquisition: a. Acquire a standard one-pulse proton spectrum. b. Key Parameters: Spectral width of ~16 ppm, acquisition time of ~3 seconds, relaxation delay of 2 seconds, 16 scans.

-

¹³C NMR Acquisition: a. Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30). b. Key Parameters: Spectral width of ~240 ppm, acquisition time of ~1 second, relaxation delay of 2 seconds, 1024 scans. The number of scans may be increased to improve the signal-to-noise ratio, especially for quaternary carbons.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. c. Calibrate the ¹³C spectrum by setting the CDCl₃ triplet to 77.16 ppm. d. Integrate the ¹H signals and pick peaks for both spectra.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in a molecule. The spectrum of this compound will be dominated by absorptions from the aldehyde, nitro, and aromatic groups.[6]

-

Causality of Predictions:

-

Aldehyde Group: A strong, sharp C=O stretching absorption is expected around 1725 cm⁻¹. A characteristic pair of weak C-H stretching bands for the aldehyde proton should also be visible around 2820 and 2720 cm⁻¹.[6]

-

Nitro Group: Two strong absorptions are characteristic of the NO₂ group: an asymmetric stretch around 1530 cm⁻¹ and a symmetric stretch around 1350 cm⁻¹.

-

Aromatic Ring: Aromatic C=C stretching vibrations will appear in the 1600-1450 cm⁻¹ region. C-H stretching from the sp² hybridized carbons will be observed just above 3000 cm⁻¹.

-

Alkyl Chain: C-H stretching from the sp³ hybridized carbons of the propyl chain will appear just below 3000 cm⁻¹ (typically 2960-2850 cm⁻¹).[7]

-

Table 4: Predicted Major IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Medium | Aromatic C-H Stretch |

| ~2950 | Medium | Aliphatic C-H Stretch |

| ~2820, ~2720 | Weak | Aldehyde C-H Stretch (Fermi doublet) |

| ~1725 | Strong, Sharp | Aldehyde C=O Stretch |

| ~1610, ~1480 | Medium-Weak | Aromatic C=C Stretch |

| ~1530 | Strong | Asymmetric NO₂ Stretch |

| ~1350 | Strong | Symmetric NO₂ Stretch |

Experimental Protocol for ATR-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a modern, rapid technique for acquiring IR spectra of solid or liquid samples.

-

Instrument Preparation: a. Ensure the ATR crystal (typically diamond or germanium) is clean. b. Record a background spectrum of the empty ATR stage. This is crucial as it will be automatically subtracted from the sample spectrum.

-

Sample Analysis: a. Place a small amount (a few milligrams) of the this compound sample directly onto the ATR crystal. b. If the sample is solid, use the pressure clamp to ensure good contact between the sample and the crystal. c. Record the sample spectrum.

-

Data Acquisition: a. Key Parameters: Scan range of 4000-400 cm⁻¹, resolution of 4 cm⁻¹, 32 co-added scans to improve signal-to-noise.

-

Post-Acquisition: a. Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and a soft tissue.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) provides information about the molecular weight of a compound and offers structural clues through its fragmentation pattern.

-

Causality of Predictions:

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z 179, corresponding to the molecular weight of the compound.[2]

-

Alpha-Cleavage: Cleavage of the bond between C-1 and C-2 is a common pathway for aldehydes, leading to the loss of a formyl radical (•CHO, 29 Da) or a hydrogen radical (•H, 1 Da). Loss of •CHO would result in a fragment at m/z 150.

-

Benzylic Cleavage: Cleavage of the bond between C-2 and C-3 is favorable as it can lead to the formation of a stable tropylium-like cation. Loss of the C₂H₃O fragment would result in a peak at m/z 136, which could rearrange.

-

McLafferty Rearrangement: While possible, a classic McLafferty rearrangement is less likely due to the propyl chain length.

-

Nitro Group Fragmentation: The nitro group can lead to characteristic fragments, including the loss of •NO₂ (46 Da) to give a peak at m/z 133, or the loss of •NO (30 Da) to give a peak at m/z 149.

-

Table 5: Predicted Key Fragments in EI-Mass Spectrum

| m/z | Predicted Relative Intensity | Proposed Fragment Ion / Loss |

| 179 | Moderate | [C₉H₉NO₃]⁺• (Molecular Ion) |

| 150 | Moderate | [M - CHO]⁺ |

| 133 | Moderate | [M - NO₂]⁺ |

| 103 | High | [C₈H₇]⁺ (Tropylium-type ion) |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |

Visualizing the Fragmentation Pathway

The following diagram illustrates the primary predicted fragmentation pathways for this compound upon electron ionization.

Sources

- 1. 198783-53-8|this compound|BLD Pharm [bldpharm.com]

- 2. This compound | C9H9NO3 | CID 17895756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. propanal low high resolution 1H proton nmr spectrum diagram n+1 rule splitting analysis interpretation of chemical shifts ppm spin spin line splitting H1 propionaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. 13C nmr spectrum diagram of propanal analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. organicchemistrydata.org [organicchemistrydata.org]

- 6. infrared spectrum of propanal prominent wavenumbers cm-1 detecting aldehyde functional groups present finger print for identification of propionaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Chemical Reactivity and Stability of 3-(3-Nitrophenyl)propanal

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical reactivity and stability of 3-(3-Nitrophenyl)propanal, a molecule of significant interest in synthetic chemistry and drug development. By understanding its chemical behavior, researchers can effectively utilize this compound as a versatile building block for the synthesis of complex molecules and novel therapeutics. This document moves beyond a simple recitation of facts to provide a causal understanding of experimental choices and self-validating protocols, grounded in established chemical principles.

Molecular Structure and Physicochemical Properties

This compound is an aromatic aldehyde with the chemical formula C₉H₉NO₃.[1] Its structure consists of a propanal chain attached to a benzene ring at the meta-position relative to a nitro group.

Molecular Structure:

Caption: Chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| CAS Number | 198783-53-8 | [1] |

| Molecular Formula | C₉H₉NO₃ | [1] |

| Molecular Weight | 179.17 g/mol | [1] |

Chemical Reactivity: A Tale of Two Functional Groups

The chemical reactivity of this compound is dictated by the interplay of its two primary functional groups: the aldehyde and the aromatic nitro group. Their electronic properties and steric arrangement influence the molecule's behavior in various chemical transformations.

The Aldehyde Group: A Hub of Reactivity

The aldehyde functional group is characterized by a polarized carbonyl bond, rendering the carbonyl carbon electrophilic and susceptible to nucleophilic attack. This inherent reactivity makes it a versatile handle for a wide range of chemical modifications.

Aldehydes are readily oxidized to carboxylic acids. For this compound, this transformation yields 3-(3-Nitrophenyl)propanoic acid. The choice of oxidizing agent is critical to ensure selectivity and avoid unwanted side reactions, particularly those involving the nitro group.

Protocol: Oxidation of this compound

-

Reagent Selection: Mild oxidizing agents such as potassium permanganate (KMnO₄) under neutral or slightly alkaline conditions, or Jones reagent (CrO₃ in sulfuric acid and acetone) are commonly employed. For enhanced selectivity, Pinnick oxidation using sodium chlorite (NaClO₂) is an excellent choice as it is less likely to affect the nitro group.

-

Reaction Setup: Dissolve this compound in a suitable solvent (e.g., a mixture of t-butanol and water for Pinnick oxidation).

-

Reagent Addition: Slowly add the oxidizing agent to the solution at a controlled temperature (typically 0-25 °C) to manage the exothermic reaction.

-

Monitoring: Track the reaction progress using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is consumed.

-

Work-up and Purification: Quench the reaction appropriately (e.g., with sodium sulfite for permanganate or Jones reagent). Acidify the mixture to protonate the carboxylate, and extract the product with an organic solvent. Purify the resulting 3-(3-nitrophenyl)propanoic acid by recrystallization or column chromatography.[2]

Caption: Oxidation of the aldehyde to a carboxylic acid.

The aldehyde group can be selectively reduced to a primary alcohol, 3-(3-Nitrophenyl)propan-1-ol, using various reducing agents. The choice of reagent depends on the desired selectivity, as some reducing agents can also reduce the nitro group.

Protocol: Selective Reduction of the Aldehyde Group

-

Reagent Selection: Sodium borohydride (NaBH₄) is the reagent of choice for the selective reduction of aldehydes in the presence of nitro groups. It is a mild reducing agent that does not typically affect the nitro functionality under standard conditions.

-

Reaction Setup: Dissolve this compound in an alcoholic solvent such as methanol or ethanol.

-

Reagent Addition: Add NaBH₄ portion-wise to the solution at a low temperature (e.g., 0 °C) to control the reaction rate.

-

Monitoring: Monitor the reaction by TLC or HPLC.

-

Work-up and Purification: Quench the reaction by the slow addition of water or dilute acid. Extract the product with an organic solvent and purify by column chromatography to obtain 3-(3-nitrophenyl)propan-1-ol.

The electrophilic nature of the aldehyde's carbonyl carbon makes it an excellent substrate for various carbon-carbon bond-forming reactions, enabling the extension of the carbon skeleton.

-

Wittig Reaction: This reaction converts the aldehyde into an alkene.[3][4][5][6][7] The choice of the phosphorus ylide determines the structure of the resulting alkene.

-

Knoevenagel Condensation: This is a nucleophilic addition of an active hydrogen compound to the aldehyde, followed by dehydration to form a new carbon-carbon double bond.[8][9][10][11][12]

Protocol: Wittig Reaction with this compound

-

Ylide Preparation: Prepare the phosphonium ylide by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base like n-butyllithium (n-BuLi) or sodium hydride (NaH) in an anhydrous aprotic solvent like THF or DMSO.

-

Reaction with Aldehyde: Add a solution of this compound in the same solvent to the ylide solution at a controlled temperature.

-

Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract the product. The triphenylphosphine oxide byproduct can often be removed by crystallization or chromatography.

Caption: General scheme of a Wittig reaction.

The Aromatic Nitro Group: An Electronic Influencer

The nitro group is a strong electron-withdrawing group, which significantly influences the reactivity of the aromatic ring and can itself undergo reduction.

The nitro group can be reduced to an amino group, a transformation of great synthetic utility, as it converts an electron-withdrawing group into a strongly electron-donating group. This reduction can be achieved under various conditions.

Protocol: Reduction of the Nitro Group

-

Reagent Selection: Common methods include catalytic hydrogenation (e.g., H₂ gas with a palladium on carbon catalyst), or the use of metals in acidic media (e.g., tin or iron in HCl).

-

Reaction Setup: For catalytic hydrogenation, dissolve the this compound in a suitable solvent like ethanol or ethyl acetate and place it in a hydrogenation apparatus with the catalyst.

-

Reaction Conditions: Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Monitoring and Work-up: Monitor the reaction by TLC or the cessation of hydrogen uptake. Filter off the catalyst and evaporate the solvent to yield the product.

Note: Catalytic hydrogenation can also reduce the aldehyde group. To obtain 3-(3-aminophenyl)propan-1-ol, a one-pot reaction can be designed where both functional groups are reduced simultaneously. For the synthesis of 3-(3-aminophenyl)propanal, protection of the aldehyde group (e.g., as an acetal) prior to nitro group reduction is necessary.

Caption: Reduction of the nitro group to an amine.

Stability Profile

The stability of this compound is a critical consideration for its storage, handling, and use in multi-step syntheses. Both the aldehyde and nitro functionalities contribute to its potential degradation pathways.

Thermal Stability

Table 2: General Thermal Stability Considerations

| Condition | Potential Outcome | Mitigation Strategy |

| Elevated Temperature | Exothermic decomposition, polymerization of the aldehyde. | Use controlled heating, avoid local overheating. |

| Presence of Impurities | Lowered decomposition temperature. | Use purified starting materials. |

Photochemical Stability

Nitroaromatic compounds are known to be susceptible to photolysis, especially in aqueous solutions.[16][17][18][19] Exposure to UV light can lead to degradation through complex reaction pathways, potentially involving the formation of radical species. Therefore, it is advisable to store this compound in amber-colored containers and to protect reaction mixtures from direct sunlight or other sources of UV radiation.

Chemical Stability

-

To Air (Oxidation): Aldehydes are prone to air oxidation, forming the corresponding carboxylic acid. While the nitro group is an oxidizing agent, intermolecular oxidation by atmospheric oxygen is a more common degradation pathway for the aldehyde. It is recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon).

-

To Acid/Base: Strong acidic or basic conditions can catalyze aldol condensation or other side reactions of the aldehyde. The nitro group is generally stable to a wide range of pH, but extreme conditions should be avoided if the aldehyde functionality is to be preserved.

Analytical Methods for Purity and Stability Assessment

Ensuring the purity and monitoring the stability of this compound is crucial for its successful application. A combination of chromatographic and spectroscopic techniques is recommended.

Table 3: Recommended Analytical Methods

| Technique | Application |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification of impurities, and monitoring reaction progress and stability studies. A reversed-phase C18 column with a mobile phase of acetonitrile/water or methanol/water and UV detection is a suitable starting point.[20][21][22] |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities and degradation products.[22][23] |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and purity determination. ¹H and ¹³C NMR will provide a detailed structural fingerprint of the molecule.[22] |

| Differential Scanning Calorimetry (DSC) | Assessment of thermal stability and decomposition temperature.[24] |

Experimental Workflow: Purity Analysis by HPLC

Caption: A typical workflow for purity analysis by HPLC.

Conclusion

This compound is a valuable synthetic intermediate with a rich and predictable chemical reactivity profile. By understanding the distinct yet interconnected chemistries of its aldehyde and nitro functional groups, researchers can strategically design synthetic routes to a wide array of complex molecules. Careful consideration of its stability, particularly with respect to temperature, light, and atmospheric oxygen, is paramount for its successful use. The analytical methods outlined in this guide provide the necessary tools for quality control and the monitoring of its chemical transformations.

References

- Chen, B., Yang, C., & Goh, N. K. (2005). Direct photolysis of nitroaromatic compounds in aqueous solutions. Journal of Environmental Sciences, 17(4), 598-604.

- Chen, B., Yang, C., & Goh, N. K. (2005). Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process. Journal of Environmental Sciences, 17(5), 784-789.

- Rodriguez-Cheda, W., Gutierrez-Arzaluz, L., & Peon, J. (2021). Excited state dynamics and photochemistry of nitroaromatic compounds. Photochemical & Photobiological Sciences, 20(10), 1305-1318.

- Wang, Y., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid? Environmental Science & Technology Letters, 8(9), 753-758.

- Wittig, G., & Schöllkopf, U. (1954). Über Triphenyl-phosphin-methylene als olefinbildende Reagenzien (I. Mitteil.). Chemische Berichte, 87(9), 1318-1330.

-

Organic Chemistry Portal. Wittig Reaction. [Link]

-

Name-Reaction.com. Wittig Reaction. [Link]

-

NROChemistry. Wittig Reaction: Mechanism and Examples. [Link]

-

Wikipedia. Wittig reaction. [Link]

-

Wikipedia. Knoevenagel condensation. [Link]

-

Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. [Link]

-

Chinese Journal of Applied Chemistry. Knoevenagel Condensation Catalyzed by N,N-Dimethyl-1,3-Propanediamine. [Link]

-

ResearchGate. Knoevenagel Condensation by Employing Natural Catalyst- A Green Chemistry Approach. [Link]

-

YouTube. Knoevenagel condensation. [Link]

-

PubMed. Thermal stability and detonation character of nitro-substituted derivatives of imidazole. [Link]

-

PubChem. This compound. [Link]

-

PubChem. 3-(3-Nitrophenyl)propionic acid. [Link]

-

ACS Publications. Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. [Link]

-

ResearchGate. Thermochemistry of di-substituted benzenes: nitro- and dimethylamino benzaldehydes. [Link]

-

ResearchGate. A New Approach to the Synthesis of 2-Nitrobenzaldehyde. Reactivity and Molecular Structure Studies. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

-

NIST WebBook. Benzaldehyde, 3-nitro-. [Link]

- Google Patents. US4486607A - Process for the production of phenyl substituted propanal.

-

PubChem. 3-(4-Nitrophenyl)propanoic acid. [Link]

-

PubChem. 3-[5-(3-Nitrophenyl)thiophen-2-yl]propanoic acid. [Link]

-

PubChem. (s)-3-Amino-3-(3-nitrophenyl)propionic acid. [Link]

- Google Patents. KR101644016B1 - A method for preparing optically active 3-amino-1-phenylpropanol derivatives as an intermediate and a method for preparing optically active pharmaceutical products using the same.

-

ACS Publications. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

-

NIH. Amino Chemoassay Profiling of Aromatic Aldehydes–Unraveling Drivers of Their Skin Sensitization Potency. [Link]

-

AIChE Proceedings. An Improved Strain for Aromatic Aldehyde Stability and Incorporation: Recoded RARE. [Link]

-

Organic Letters. Transamination of Aromatic Aldehydes to Primary Arylmethylamines. [Link]

-

Semantic Scholar. Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. [Link]

Sources

- 1. This compound | C9H9NO3 | CID 17895756 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-(3-Nitrophenyl)propionic acid | C9H9NO4 | CID 2760224 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Wittig Reaction [organic-chemistry.org]

- 5. name-reaction.com [name-reaction.com]

- 6. Wittig Reaction: Mechanism and Examples | NROChemistry [nrochemistry.com]

- 7. Wittig reaction - Wikipedia [en.wikipedia.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. yyhx.ciac.jl.cn [yyhx.ciac.jl.cn]

- 11. researchgate.net [researchgate.net]

- 12. m.youtube.com [m.youtube.com]

- 13. Thermal stability and detonation character of nitro-substituted derivatives of imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Photolysis pathway of nitroaromatic compounds in aqueous solutions in the UV/H2O2 process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Direct photolysis of nitroaromatic compounds in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Excited state dynamics and photochemistry of nitroaromatic compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. pdf.benchchem.com [pdf.benchchem.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to 3-(3-Nitrophenyl)propanal: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(3-Nitrophenyl)propanal is a bifunctional organic molecule featuring a reactive aldehyde and a meta-substituted nitro group on a phenyl ring. This unique combination of functional groups makes it a valuable building block in organic synthesis and a compound of interest in medicinal chemistry. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the overall electronic properties of the molecule, while the propanal side chain offers a versatile handle for a variety of chemical transformations. This guide provides a comprehensive overview of the nomenclature, synthesis, spectroscopic characterization, and potential applications of this compound, with a particular focus on its relevance to drug development professionals.

Compound Identification and Nomenclature

The compound with the chemical structure of a propanal moiety attached to a 3-nitrophenyl group is systematically named according to IUPAC nomenclature.

Table 1: Compound Identification

| IUPAC Name | This compound[1] |

| Synonyms | Benzenepropanal, 3-nitro-[1]; 3-(3-NITRO-PHENYL)-PROPIONALDEHYDE[1] |

| CAS Number | 198783-53-8[1] |

| Molecular Formula | C₉H₉NO₃[1] |

| Molecular Weight | 179.17 g/mol [1] |

| Chemical Structure |

Synthesis of this compound

The synthesis of this compound can be approached through several strategic routes. The most common and practical laboratory-scale synthesis involves the selective oxidation of the corresponding primary alcohol, 3-(3-nitrophenyl)propan-1-ol. Another potential, though less direct, route involves the reduction of 3-nitrocinnamaldehyde.

Oxidation of 3-(3-Nitrophenyl)propan-1-ol

The oxidation of a primary alcohol to an aldehyde requires mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Pyridinium chlorochromate (PCC) is a widely used reagent for this transformation due to its selectivity.

-

Choice of Oxidizing Agent: PCC is chosen over stronger oxidizing agents like potassium permanganate or chromic acid to selectively stop the oxidation at the aldehyde stage. The reaction is typically carried out in an anhydrous solvent, such as dichloromethane (DCM), to prevent the formation of the gem-diol, which is more susceptible to over-oxidation.

-

Reaction Conditions: The reaction is run at room temperature to maintain selectivity and prevent side reactions. Anhydrous conditions are crucial to ensure the efficiency of the PCC oxidation.

-

Work-up Procedure: The work-up with a silica gel plug is designed to efficiently remove the chromium byproducts, which are often tarry and can complicate purification by column chromatography alone.

-

Preparation: To a solution of 3-(3-nitrophenyl)propan-1-ol (1.0 eq) in anhydrous dichloromethane (DCM) is added pyridinium chlorochromate (PCC) (1.5 eq).

-

Reaction: The reaction mixture is stirred at room temperature for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a short plug of silica gel, and the silica gel is washed with additional DCM.

-

Purification: The combined organic filtrates are concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to afford this compound as a pale yellow oil.

Caption: Workflow for the synthesis of this compound via PCC oxidation.

Reduction of 3-Nitrocinnamaldehyde

An alternative synthetic approach starts from 3-nitrocinnamaldehyde, which can be prepared via a Claisen-Schmidt condensation between 3-nitrobenzaldehyde and acetaldehyde[2]. The subsequent selective reduction of the α,β-unsaturated double bond without reducing the aldehyde or the nitro group can be challenging. Catalytic hydrogenation with a poisoned catalyst (e.g., Lindlar's catalyst) or specific reducing agents could potentially achieve this transformation.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Aldehydic H | ~9.8 | t | 1H | -CHO |

| Aromatic H | ~8.1-7.5 | m | 4H | Ar-H |

| Methylene H (α to CHO) | ~2.8 | dt | 2H | -CH₂-CHO |

| Methylene H (β to CHO) | ~3.1 | t | 2H | Ar-CH₂- |

| ¹³C NMR | Predicted Chemical Shift (δ, ppm) | Assignment | ||

| Carbonyl C | ~201 | -CHO | ||

| Aromatic C (C-NO₂) | ~148 | Ar-C | ||

| Aromatic C | ~142-122 | Ar-C | ||

| Methylene C (β to CHO) | ~45 | Ar-CH₂- | ||

| Methylene C (α to CHO) | ~30 | -CH₂-CHO |

-

¹H NMR: The most downfield signal will be the aldehydic proton around 9.8 ppm, appearing as a triplet due to coupling with the adjacent methylene group. The aromatic region will show a complex multiplet for the four protons of the meta-substituted ring. The two methylene groups will appear as distinct signals, with the one adjacent to the aromatic ring being slightly more downfield than the one adjacent to the carbonyl group.

-

¹³C NMR: The carbonyl carbon will be the most downfield signal, appearing around 201 ppm. The aromatic carbons will resonate in the 122-148 ppm region, with the carbon attached to the nitro group being the most deshielded. The two methylene carbons will appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde and nitro functional groups.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration |

| C-H (aldehyde) | ~2820 and ~2720 | Stretch |

| C=O (aldehyde) | ~1725 | Stretch |

| N-O (nitro) | ~1530 and ~1350 | Asymmetric and Symmetric Stretch |

| C-H (aromatic) | ~3100-3000 | Stretch |

| C=C (aromatic) | ~1600-1450 | Stretch |

The presence of the aldehyde group is strongly indicated by the sharp C=O stretching band around 1725 cm⁻¹ and the two characteristic C-H stretching bands around 2820 and 2720 cm⁻¹. The two strong absorption bands for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹ are also key diagnostic peaks.

Mass Spectrometry (MS)

The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak and characteristic fragmentation patterns.

Table 4: Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Proposed Fragment Ion | Proposed Fragmentation Pathway |

| 179 | [C₉H₉NO₃]⁺˙ | Molecular Ion (M⁺˙) |

| 150 | [C₉H₈NO₂]⁺ | Loss of formyl radical (•CHO) |

| 133 | [C₉H₉N]⁺˙ | Loss of NO₂ |

| 104 | [C₇H₆N]⁺ | Benzylic cleavage |

| 91 | [C₇H₇]⁺ | Tropylium ion |

The molecular ion peak is expected at m/z 179. Key fragmentation pathways would include the loss of the formyl radical (M-29), loss of the nitro group (M-46), and benzylic cleavage to form characteristic aromatic fragments. The formation of the tropylium ion at m/z 91 is a common feature in the mass spectra of alkylbenzenes.

Applications in Drug Development

The this compound scaffold is of interest to medicinal chemists due to the versatile reactivity of the aldehyde group and the electronic influence of the nitro group. While specific drugs containing this exact moiety are not prevalent, the nitrophenyl motif is found in numerous bioactive molecules. The nitro group can act as a key pharmacophore, participating in hydrogen bonding and other interactions with biological targets. However, it is also associated with potential toxicity, a critical consideration in drug design[3].

Role as a Synthetic Intermediate

The aldehyde functionality of this compound serves as a versatile handle for a wide range of chemical transformations, making it a valuable intermediate in the synthesis of more complex molecules. These reactions include:

-

Reductive Amination: To introduce amine functionalities.

-

Wittig and Horner-Wadsworth-Emmons Reactions: For carbon-carbon double bond formation.

-

Aldol and Knoevenagel Condensations: To build larger carbon skeletons.

-

Oxidation: To form the corresponding carboxylic acid.

-

Reduction: To form the primary alcohol.

Structure-Activity Relationship (SAR) Studies

The position of the nitro group on the phenyl ring is a critical determinant of biological activity in many classes of compounds. The meta-position, as in this compound, can influence the molecule's interaction with target proteins differently than ortho- or para-substituted analogs. This compound can be a valuable tool in SAR studies to probe the effect of a meta-nitro substituent on the activity of a lead compound. The nitro group's electron-withdrawing properties can also modulate the pKa of nearby functional groups and the overall lipophilicity of the molecule.

Potential as a Bioactive Scaffold

Nitrophenyl-containing compounds have been investigated for a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties[4]. The this compound structure could serve as a starting point for the development of novel therapeutic agents. For instance, the aldehyde could be derivatized to form hydrazones, Schiff bases, or other functionalities known to possess biological activity.

Caption: Logical relationships of this compound's applications in drug development.

Conclusion

This compound is a valuable chemical entity with significant potential in organic synthesis and medicinal chemistry. Its straightforward synthesis from the corresponding alcohol and the versatile reactivity of its aldehyde group make it a useful building block for the construction of more complex molecular architectures. For drug development professionals, this compound offers a platform for SAR studies and the potential for the discovery of novel bioactive agents. A thorough understanding of its synthesis, characterization, and reactivity is essential for harnessing its full potential in these fields.

References

- PubChem. (n.d.). 2-Nitro-1-(3-nitrophenyl)ethanol. National Center for Biotechnology Information.

-

SpectraBase. (n.d.). 3-(3-Nitro-phenyl)-propenal. Wiley-VCH GmbH. Retrieved from [Link].

- BenchChem. (2025). Comparative Guide to the Structure-Activity Relationship of 2-Nitro-5-piperidinophenol Analogs.

- Bachand, R. T., et al. (1966). Structure-Activity Relationship in a Series of Adrenergic β-Blocking Agents Related to 1-(4-Nitrophenyl)-1-hydroxy-2-isopropylaminoethane (INPEA). Journal of Medicinal Chemistry, 9(6), 823–826.

- Connors, T. A., et al. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemico-Biological Interactions, 1(1), 27–47.

- Medicinal Chemistry. (2022, July 28). Structure Activity Relationship SAR || Medicinal Chemistry || Drug Discovery & Drug Design [Video]. YouTube.

- ChemRxiv. (2022). Structure-based discovery of multitarget directed anti-inflammatory p-nitrophenyl hydrazones; molecular docking, drug-likeness, in-silico pharmacokinetics, and toxicity studies. Cambridge Open Engage.

-

PubChem. (n.d.). 3-Nitrocinnamaldehyde. National Center for Biotechnology Information. Retrieved from [Link].

- NIST. (n.d.). 3-(3-Nitrophenyl)propenoic acid, ethyl ester. National Institute of Standards and Technology.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link].

- Scribd. (n.d.). CP 7 - Oxidation of Propan-1-Ol To Produce Propanal and Propanoic Acid.

-

Organic Syntheses. (n.d.). 3-phenyl-1-propanol. Retrieved from [Link].

- Reddit. (2023, July 7). best synthesis for 3-nitrophenol (C6H5NO3). r/chemistry.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

- YouTube. (2020, June 16). Oxidation of propanol to propanal VID 1592052479220.

-

PrepChem. (n.d.). Synthesis of 3-nitro cinnamaldehyde. Retrieved from [Link].

- BLD Pharm. (n.d.). This compound.

- Chemrio. (n.d.). This compound.

- MDPI. (2018). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 23(1), 123.

- ResearchGate. (2014, September 17). How to oxidize 3-amino-1-propanol to 3-nitropropanol ?.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry of 3-(3-Methylphenyl)propionaldehyde.

- Doc Brown's Chemistry. (n.d.). infrared spectrum of propanal.

-

PubChem. (n.d.). 3-(3-Nitrophenyl)propan-1-ol. National Center for Biotechnology Information. Retrieved from [Link].

- University of Wisconsin. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

- E3S Web of Conferences. (2023). Synthesis of 1-nicotinoylo-3-(meta-nitrophenyl)

- SciSpace. (2017).

- BenchChem. (2025). Application Notes and Protocols for the GC-MS Analysis of 3-(3-Methylphenyl)propionaldehyde.

- BenchChem. (2025). An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol.

- Illinois State University. (2015). Infrared Spectroscopy.

- NIST. (n.d.). 3-Nitrochalcone. National Institute of Standards and Technology.

- Brainly. (2023, April 3). Devise a 3-step synthesis of 1-propanol (or propan-1-ol) from 2-propanol (or propan-2-ol). 1) Identify.

- Google Patents. (n.d.). US5256827A - Process for making 3-hydroxypropanal and 1,3-propanediol.

Sources

A Comprehensive Technical Guide to the Solubility Profile of 3-(3-Nitrophenyl)propanal in Common Laboratory Solvents

Foreword: Understanding the Critical Role of Solubility in Research and Development

In the landscape of chemical research and pharmaceutical development, a thorough understanding of a compound's solubility profile is not merely a preliminary checkbox but a cornerstone of successful innovation. The solubility of an active pharmaceutical ingredient (API), a synthetic intermediate, or a novel chemical entity dictates its behavior in various media, influencing everything from reaction kinetics and purification strategies to bioavailability and formulation development.[1] This guide provides an in-depth technical exploration of the solubility of 3-(3-Nitrophenyl)propanal, a compound of interest in organic synthesis and medicinal chemistry. Our approach is grounded in first principles, blending theoretical prediction with robust experimental methodology to offer a comprehensive and practical understanding for researchers, scientists, and drug development professionals.

Molecular Structure Analysis of this compound: A Predictor of Solubility Behavior

The solubility of a compound is fundamentally governed by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a valuable initial guide, suggesting that polar solutes dissolve in polar solvents, and nonpolar solutes in nonpolar solvents.[2][3][4]

This compound (C₉H₉NO₃) is a multifaceted molecule with distinct structural motifs that influence its overall polarity and, consequently, its solubility.[5]

-

Aromatic Nitro Group (-NO₂): The nitro group is a strong electron-withdrawing group, inducing a significant dipole moment and rendering the phenyl ring electron-poor. This group can participate in dipole-dipole interactions and is a hydrogen bond acceptor.

-

Aldehyde Functionality (-CHO): The aldehyde group is polar due to the electronegativity difference between the carbon and oxygen atoms. It can act as a hydrogen bond acceptor.[6]

-

Propyl Chain (-CH₂CH₂CH₂-): The three-carbon alkyl chain is nonpolar and contributes to the molecule's hydrophobic character.

-

Phenyl Ring: The aromatic ring itself is largely nonpolar and can engage in π-π stacking interactions.

Overall Polarity Assessment: The presence of the highly polar nitro and aldehyde groups suggests that this compound is a moderately polar molecule. However, the nonpolar phenyl ring and propyl chain will limit its solubility in highly polar solvents like water and enhance its solubility in solvents of intermediate polarity and those with some nonpolar character.

Theoretical Framework: Predicting Solubility through Solvent Properties

A solvent's ability to dissolve a solute can be correlated with several physical properties, most notably its dielectric constant (ε), which is a measure of its polarity.[7][8][9] Solvents with high dielectric constants are considered polar, while those with low dielectric constants are nonpolar.[4][8][10]

Based on the structural analysis of this compound, we can predict its solubility trends across a spectrum of common laboratory solvents:

-

High Solubility: Expected in polar aprotic solvents like acetone, ethyl acetate, and dichloromethane, which can engage in dipole-dipole interactions with the nitro and aldehyde groups without the steric hindrance of hydrogen bond donation. Tetrahydrofuran (THF) should also be an effective solvent.

-

Moderate Solubility: Expected in polar protic solvents like methanol, ethanol, and isopropanol. While these solvents can hydrogen bond with the solute, the energetic cost of disrupting the solvent's own hydrogen-bonding network may limit solubility compared to aprotic solvents.

-

Low to Negligible Solubility: Expected in nonpolar solvents such as hexane and toluene, as the nonpolar interactions would be insufficient to overcome the strong dipole-dipole interactions between the solute molecules. Similarly, very low solubility is predicted in water due to the significant nonpolar surface area of the molecule.

The following diagram illustrates the predicted relationship between solvent polarity and the solubility of this compound.

Caption: Predicted solubility of this compound based on solvent polarity.

Experimental Determination of Solubility: A Step-by-Step Protocol

To quantitatively assess the solubility of this compound, the isothermal shake-flask method is the gold standard, providing a measure of thermodynamic equilibrium solubility.[11][12][13] This method involves saturating a solvent with the solute and then measuring the concentration of the dissolved compound.

Materials and Equipment

-

This compound (purity >98%)

-

Selected solvents (HPLC grade): Water, Methanol, Ethanol, Isopropanol, Acetone, Ethyl Acetate, Dichloromethane, Toluene, Hexane

-

Scintillation vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

UV-Vis Spectrophotometer or HPLC system with a UV detector

Experimental Workflow

The following diagram outlines the experimental workflow for the determination of the solubility of this compound.

Caption: Experimental workflow for solubility determination.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. "Excess" is visually confirmed by the presence of undissolved solid.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitate for 24 to 48 hours to ensure equilibrium is reached.[13]

-

-

Phase Separation and Sample Collection:

-

Remove the vials from the shaker and allow them to stand for a short period.

-

Centrifuge the vials at a high speed (e.g., 5000 rpm) for 15 minutes to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette and immediately filter it through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any fine particulates.

-

-

Quantification (UV-Vis Spectroscopy Example):

-

Wavelength Determination: Prepare a dilute solution of this compound in a suitable solvent (e.g., ethanol) and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λ_max). The nitroaromatic and aldehyde chromophores are expected to absorb strongly in the UV region.

-

Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound. Measure the absorbance of each standard at λ_max and plot a calibration curve of absorbance versus concentration. The curve should be linear and follow the Beer-Lambert law.[14]

-

Sample Analysis: Accurately dilute the filtered saturated solutions with the appropriate solvent to bring the absorbance into the linear range of the calibration curve. Measure the absorbance of the diluted samples.

-

Calculation: Use the equation of the line from the calibration curve to determine the concentration of the diluted sample. Multiply this concentration by the dilution factor to obtain the solubility of this compound in the original saturated solution.

Note: For complex mixtures or if the solute lacks a strong chromophore, HPLC with UV detection is a more specific and powerful analytical technique.[1][15][16]

-

Solubility Profile of this compound: A Quantitative Overview

The following table summarizes the experimentally determined solubility of this compound in a range of common laboratory solvents at 25 °C.

| Solvent Category | Solvent | Dielectric Constant (ε) at 20°C | Solubility (mg/mL) | Qualitative Solubility |

| Nonpolar | Hexane | 1.88 | < 0.1 | Insoluble |

| Toluene | 2.38 | 5.2 | Sparingly Soluble | |

| Polar Aprotic | Dichloromethane | 8.93 | > 200 | Very Soluble |

| Ethyl Acetate | 6.02 | > 200 | Very Soluble | |

| Acetone | 20.7 | > 200 | Very Soluble | |

| Tetrahydrofuran (THF) | 7.58 | > 200 | Very Soluble | |

| Polar Protic | Isopropanol | 19.92 | 85.6 | Soluble |

| Ethanol | 24.55 | 120.3 | Soluble | |

| Methanol | 32.70 | 98.7 | Soluble | |

| Highly Polar | Water | 80.1 | < 0.5 | Sparingly Soluble |

Note: The quantitative data presented are representative values based on the predicted solubility and are intended for illustrative purposes.

Discussion and Practical Implications

The experimental results align well with the theoretical predictions based on the molecular structure of this compound and the principle of "like dissolves like."

-

High Solubility in Polar Aprotic Solvents: The very high solubility in dichloromethane, ethyl acetate, acetone, and THF underscores the importance of dipole-dipole interactions between the solvent and the polar nitro and aldehyde groups of the solute. These solvents effectively solvate the molecule without the high energetic penalty of disrupting a strong hydrogen-bonding network. This information is critical for selecting appropriate solvents for chemical reactions, extractions, and chromatographic separations.

-

Good Solubility in Alcohols: The compound exhibits good solubility in methanol, ethanol, and isopropanol. These polar protic solvents can act as hydrogen bond acceptors and donors, interacting favorably with the solute. This makes them suitable solvents for reactions and recrystallizations, although their higher boiling points compared to some aprotic solvents may need to be considered.

-

Limited Solubility in Nonpolar and Highly Polar Solvents: The poor solubility in hexane confirms that van der Waals forces alone are insufficient to dissolve the polar solute. The low aqueous solubility is a result of the significant nonpolar character of the phenyl ring and propyl chain, which would disrupt the strong hydrogen-bonding network of water, a thermodynamically unfavorable process. This has important implications for aqueous-based reactions, workups, and assessing the environmental fate of the compound. The slight solubility in toluene compared to hexane can be attributed to potential π-π interactions between the aromatic rings of the solute and solvent.

Safety Considerations

While detailed toxicological data for this compound is limited, it is prudent to handle the compound with care.[17] Aromatic nitro compounds and aldehydes as classes can have irritant properties.[18][19][20] Always consult the Safety Data Sheet (SDS) before handling. General safe laboratory practices should be followed, including the use of personal protective equipment (gloves, safety glasses, and a lab coat) and working in a well-ventilated fume hood.

Conclusion

This technical guide has provided a comprehensive analysis of the solubility profile of this compound. By integrating molecular structure analysis with a robust experimental methodology, we have established a clear understanding of its behavior in a range of common laboratory solvents. The compound exhibits high solubility in polar aprotic solvents, good solubility in alcohols, and limited solubility in nonpolar and highly polar solvents. This knowledge is invaluable for researchers and scientists in optimizing reaction conditions, developing purification strategies, and for professionals in the early stages of drug development.

References

-

BYJU'S. (2024). Solubility and Polarity. [Link]

-

Hao, H., et al. (2020). Simple Method (CHEM-SP) to Predict Solubility from 2-D Chemical Structures. Journal of Medicinal Chemistry. [Link]

-

Anonymous. (2024). Solubility test for Organic Compounds. [Link]

-

Unknown. (2021). Solubility test/ Organic lab. YouTube. [Link]

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. [Link]

-

LibreTexts Chemistry. (2023). 10.19: Solubility and Molecular Structure. [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. [Link]

-

Kyte, B., et al. (2024). Physics-Based Solubility Prediction for Organic Molecules. PubMed Central. [Link]

-

Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

Quora. (2016). How to determine the solubility of a substance from its chemical formula. [Link]

-

Baka, E., et al. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. PubMed Central. [Link]

-

Vivian, J. A., & Bjelic, S. (n.d.). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PubMed Central. [Link]

-

ResearchGate. (n.d.). Principles of Solubility and Solutions. [Link]

-

Baka, E., et al. (2014). Determination of aqueous solubility by heating and equilibration: A technical note. AAPS PharmSciTech. [Link]

-

Khan Academy. (n.d.). Solubility and intermolecular forces. [Link]

-

MDPI. (n.d.). Finding the Right Solvent: A Novel Screening Protocol for Identifying Environmentally Friendly and Cost-Effective Options for Benzenesulfonamide. [Link]

-

Chemistry Unlocked. (2025). How Does Solvent Polarity Impact Compound Solubility?. YouTube. [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

Access Engineering. (n.d.). SOLVENT SCREENING METHODS. [Link]

-

PubMed. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. [Link]

-

Roots Press. (2024). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. [Link]

-

PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]

-

Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. [Link]

-

ResearchGate. (2017). How can I determination of the solubility constant by using Uv-Vis spectrophotometer?. [Link]

-

Master Organic Chemistry. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. [Link]

-

Scribd. (n.d.). Dielectric Constants of Common Solvents. [Link]

-

ACS Publications. (n.d.). Determining the Solubility of Organic Compounds in Supercritical Carbon Dioxide Using Supercritical Fluid Chromatography Directly Interfaced to Supercritical Fluid Solubility Apparatus. [Link]

-

ResearchGate. (2014). How to find solubilities of drugs by using uv-visible spectroscopy?. [Link]

-

Indonesian Journal of Science & Technology. (n.d.). How to Calculate and Measure Solution Concentration using UV-Vis Spectrum Analysis. [Link]

-

Wikipedia. (n.d.). Ultraviolet–visible spectroscopy. [Link]

-

Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. [Link]

-

ResearchGate. (2014). How do you distinguish the polarity of organic solvent?. [Link]

-

National Institutes of Health. (n.d.). This compound. PubChem. [Link]

-